3-(4-Fluorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(4-Fluorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C22H14FN3 and its molecular weight is 339.373. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- Synthesis Techniques: The compound has been synthesized through various methods, including condensation reactions and sonochemical methods. These methods are advantageous due to their simplicity, mild conditions, and satisfactory yields (Buriol et al., 2013).
- Cancer Research: Some derivatives of this compound show inhibition of cancer cell proliferation, making them of interest in cancer research (Liu et al., 2016).
Antimicrobial and Antiproliferative Activities
- Antimicrobial Effects: Pyrazolo[1,5-a]pyrimidines, including variants of the compound , have demonstrated effectiveness against Mycobacterium tuberculosis and other bacteria (Sutherland et al., 2022), (Abdelhamid et al., 2008).
- Antiproliferative Properties: These compounds have shown potential in inhibiting the growth of various cancer cell lines, indicating their usefulness in antitumor research (Fahim et al., 2021).
Herbicidal Applications
- Pyrazolo[1,5-a]pyrimidine derivatives have been found to have herbicidal activity, indicating potential in agricultural applications (Luo et al., 2017).
Potential in Drug Development
- Drug Efficacy Evaluations: Studies have explored the use of pyrazolo[1,5-a]pyrimidine derivatives in drug efficacy determinations, including antioxidant, anti-breast cancer, and anti-inflammatory properties, highlighting their potential in novel drug discovery (Thangarasu et al., 2019).
Fluorescent Probes and Light-Emitting Properties
- Fluorescence Studies: Derivatives of pyrazolo[1,5-a]pyrimidine have been used in the synthesis of functional fluorophores, showing potential as fluorescent probes for detecting biologically or environmentally relevant species (Castillo et al., 2018).
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been found to have varied and significant biological activities . They are often used as the dominant motif of many drugs .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. Generally, these compounds might interact with their targets through hydrophobic bonds and van der Waals interactions .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Pyrazolo[1,5-a]pyrimidines have been found to have therapeutic potential as antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agents, carboxylesterase, translocator protein and PDE10A inhibitors, and selective kinase inhibitors .
Future Directions
The future directions for research on “3-(4-Fluorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine” and other pyrazolo[1,5-a]pyrimidines are promising. These compounds have a high impact in medicinal chemistry and material science, and new synthetic pathways and applications continue to be explored .
Properties
IUPAC Name |
3-(4-fluorophenyl)-7-naphthalen-2-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FN3/c23-19-9-7-16(8-10-19)20-14-25-26-21(11-12-24-22(20)26)18-6-5-15-3-1-2-4-17(15)13-18/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZARQWHDLKJXOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=NC4=C(C=NN34)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.